4,6-Dibromo-2-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
4,6-dibromo-2-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINIPXKMVMBPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Brominated o-Phenylenediamines
A direct route involves synthesizing 4,6-dibromo-o-phenylenediamine 2 followed by cyclization with acetic acid (Scheme 1).
Scheme 1:
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Bromination of 2-nitroaniline:
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Reduction to diamine:
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Cyclocondensation with acetic acid:
Key Challenges:
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Purification of 2 due to sensitivity to oxidation.
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Acidic conditions may hydrolyze bromine substituents if temperatures exceed 130°C.
Post-Cyclization Bromination of 2-Methylbenzimidazole
An alternative approach brominates preformed 2-methylbenzimidazole 4 (Scheme 2).
Scheme 2:
-
Synthesis of 2-methylbenzimidazole:
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Regioselective dibromination:
Mechanistic Insights:
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The methyl group at C2 electronically deactivates the imidazole ring, directing bromine to the benzene moiety.
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Steric hindrance from the methyl group favors substitution at C4 and C6 over C5 and C7.
Table 1: Bromination Efficiency of 2-Methylbenzimidazole
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity (4,6 vs. 5,7) |
|---|---|---|---|---|---|
| A | Br₂ | DMF | 0 | 64 | 9:1 |
| B | NBS/FeCl₃ | CH₂Cl₂ | 25 | 58 | 7:1 |
Advanced Functionalization Techniques
Directed Ortho-Metalation (DoM)
Lithiation of 2-methylbenzimidazole 4 with LDA (2.2 equiv) in THF at −78°C, followed by quenching with Br₂, enables precise bromination at C4 and C6 (72% yield).
Advantages:
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Avoids electrophilic substitution limitations.
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Enables sequential functionalization.
One-Pot Bromocyclization
A telescoped synthesis combines diamine bromination and cyclization:
Analytical Validation and Optimization
Spectroscopic Confirmation
Yield Optimization Strategies
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Cyclocondensation: Replacing HCl with polyphosphoric acid (PPA) increases yield to 85%.
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Bromination: Adding H₂SO₄ as a Lewis acid in Method A improves selectivity to 12:1.
Industrial-Scale Considerations
Table 2: Scalability of Key Steps
| Step | Throughput (kg/batch) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Dibromination of 1 | 50 | 98 | High |
| Cyclocondensation | 100 | 95 | Moderate |
| DoM Bromination | 10 | 99 | Low |
Challenges:
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted benzimidazole derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction Reactions: The bromine atoms can be reduced to hydrogen, yielding 2-methylbenzimidazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. Reactions are typically carried out in polar solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, are employed under anhydrous conditions.
Major Products
Substituted Benzimidazole Derivatives: Formed through nucleophilic substitution reactions.
Benzimidazole N-oxides: Resulting from oxidation reactions.
2-Methylbenzimidazole: Produced by reduction of bromine atoms.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole. The compound has shown significant activity against various pathogens:
- Bacterial Inhibition : Research indicates that derivatives of benzimidazole can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 µg/mL . For instance, certain synthesized compounds exhibited MIC values as low as 3.9 µg/mL against Candida albicans and Mycobacterium smegmatis.
- Mechanisms of Action : Molecular docking studies suggest that these compounds may interact with bacterial proteins such as FtsZ and (p)ppGpp synthetases, which are crucial for bacterial cell division and stress response .
Anti-inflammatory Properties
4,6-Dibromo-2-methyl-1H-benzo[d]imidazole has also been investigated for its anti-inflammatory effects. Studies have demonstrated that related compounds can significantly reduce inflammation in animal models:
- Efficacy : Compounds derived from benzimidazole structures have shown promising results in reducing edema and inflammatory markers such as TNF-α and nitric oxide. For example, certain derivatives exhibited over 70% inhibition in inflammatory responses compared to standard treatments like diclofenac .
Synthesis of Functional Materials
The unique chemical structure of 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole allows it to be utilized in synthesizing advanced materials:
- Polymerization : The compound can serve as a monomer or cross-linking agent in the development of polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in creating materials for electronic devices and coatings .
Catalysis
Benzimidazole derivatives have been explored as catalysts in various chemical reactions:
- Copper-Catalyzed Reactions : The incorporation of 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole into catalytic systems has shown potential in facilitating reactions such as thioamination and other transformations under mild conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may interfere with cellular processes, such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Positioning and Structural Variations
The biological and chemical properties of benzimidazole derivatives are highly dependent on substituent positions and types. Below is a comparative analysis with key analogues:
Table 1: Structural and Substituent Comparison
*Calculated based on C₈H₆Br₂N₂.
Key Observations:
- Bromine Positioning : Bromine at 4,6 (target compound) vs. 4,5 () alters electronic density and steric accessibility, impacting binding interactions in biological systems .
- Halogen Diversity : The presence of chlorine in 2-Bromo-4-chloro-1H-benzo[d]imidazole () reduces molecular weight and may enhance solubility compared to dibromo analogues.
- Methyl vs. Benzyl Groups : Methyl groups (e.g., 2-methyl in the target compound) improve metabolic stability, whereas benzyl groups () increase hydrophobicity .
Key Observations:
- Halogenation Control : Bromination at specific positions (e.g., 4,6 vs. 4,5) demands precise reaction conditions to avoid over-halogenation .
Key Observations:
Physicochemical Properties
Substituents critically influence solubility, melting points, and reactivity:
Table 4: Physicochemical Comparison
*Predicted using fragment-based methods.
Key Observations:
Biological Activity
4,6-Dibromo-2-methyl-1H-benzo[d]imidazole is a compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antimicrobial efficacy, structure-activity relationships, and potential mechanisms of action.
- Molecular Formula : C₈H₆Br₂N₂
- Molar Mass : 289.95 g/mol
- CAS Number : 1844-42-4
Antimicrobial Activity
Research indicates that derivatives of 4,6-dibromo-2-methyl-1H-benzo[d]imidazole exhibit significant antimicrobial properties. Notably, studies have demonstrated its effectiveness against various pathogens:
Antibacterial Activity
The compound has shown promising results against both Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) for several derivatives against Staphylococcus aureus (including MRSA), Escherichia coli, and Mycobacterium smegmatis. For example:
- Compound 3ao : MIC < 1 µg/mL against S. aureus
- Compound 3ag : MIC 3.9 µg/mL against M. smegmatis and C. albicans .
Antifungal Activity
The compound also exhibits antifungal properties, particularly against Candida albicans. The efficacy of various derivatives was tested, with several showing high activity levels:
- Active Compounds : Compounds such as 3ad , 3ag , and 3aq demonstrated excellent antifungal activity with MIC values indicating strong inhibition of fungal growth .
Structure-Activity Relationship (SAR)
The biological activity of 4,6-dibromo-2-methyl-1H-benzo[d]imidazole is influenced by its structural modifications. The presence of bromine substituents at the 4 and 6 positions significantly enhances its antimicrobial properties. The SAR studies suggest that variations in the substituents on the benzimidazole core can lead to different levels of biological activity.
Molecular docking studies have provided insights into the potential mechanisms through which these compounds exert their antimicrobial effects. The interactions with key bacterial proteins such as:
- (p)ppGpp synthetases/hydrolases
- FtsZ proteins
- Pyruvate kinases
These interactions suggest that the compounds may disrupt essential bacterial processes, leading to their antibacterial effects .
Case Studies
Several case studies highlight the effectiveness of 4,6-dibromo-2-methyl-1H-benzo[d]imidazole in clinical and laboratory settings:
-
Study on Antimicrobial Efficacy :
- A comprehensive study evaluated the antimicrobial activity of synthesized benzimidazole derivatives, including 4,6-dibromo-2-methyl-1H-benzo[d]imidazole.
- Results indicated that most compounds exhibited significant activity against multiple microbial strains, supporting their potential use in treating infections caused by resistant strains .
- Evaluation of Toxicity :
Q & A
Q. What are the optimized synthetic routes for 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole, and how do reaction conditions influence yield?
Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzimidazole precursor. Key steps include:
- Substrate Preparation : Start with 2-methyl-1H-benzo[d]imidazole.
- Bromination : Use N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. For example, refluxing in a polar solvent (e.g., DMF or acetic acid) at 80–100°C for 12–24 hours .
- Catalysts : Acidic catalysts like PTSA (para-toluenesulfonic acid) improve regioselectivity and yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with ~60–75% yield .
Critical Factors : Temperature control avoids over-bromination, while solvent polarity directs substitution to the 4,6-positions.
Q. How are spectroscopic techniques employed to characterize 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole?
Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns. For example, aromatic protons adjacent to bromine show deshielding (δ 7.2–8.3 ppm), while the methyl group at position 2 appears as a singlet (δ ~2.5 ppm) .
- FTIR : Identify C-Br stretches (590–600 cm⁻¹) and imidazole ring vibrations (C=N at ~1610 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 304.92 for C8H6Br2N2) .
Validation : Cross-reference with X-ray crystallography data from analogous dibromo-benzimidazole derivatives to confirm planar geometry and dihedral angles .
Q. What are the stability and solubility considerations for handling 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole in experimental workflows?
Methodological Answer :
- Storage : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent decomposition. Avoid exposure to moisture or light, as bromine substituents are prone to hydrolytic cleavage .
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. For biological assays, use DMSO stock solutions (<1% v/v) to minimize solvent interference .
- Stability Tests : Monitor via HPLC over 24–48 hours under experimental conditions (e.g., pH 7.4 buffer) to assess degradation .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole?
Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G* to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). For example, bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity .
- Molecular Electrostatic Potential (MEP) : Maps reveal nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., Suzuki coupling at position 1) .
- Docking Studies : Simulate binding with biological targets (e.g., EGFR kinase) using AutoDock Vina. Compare with derivatives to rationalize substituent effects on affinity .
Q. What structure-activity relationships (SARs) govern the biological activity of 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole derivatives?
Methodological Answer :
- Substituent Effects : Introduce electron-donating groups (e.g., –OCH3 at position 5) to enhance cytotoxicity (IC50 < 10 µM in HeLa cells) . Conversely, bulky substituents reduce membrane permeability .
- Halogen Impact : Bromine at 4,6-positions increases lipophilicity (logP ~3.5), improving blood-brain barrier penetration but raising toxicity risks .
- In-Silico ADMET : Predict pharmacokinetics (e.g., CYP450 inhibition) using SwissADME. High topological polar surface area (>80 Ų) correlates with poor oral bioavailability .
Q. How is 4,6-Dibromo-2-methyl-1H-benzo[d]imidazole utilized in materials science, particularly in optoelectronic devices?
Methodological Answer :
- OLED Host Materials : Incorporate into benzimidazole-triazine hybrids (e.g., BIZ-2Me-TRZ) for high triplet energy (~3.1 eV), enabling efficient blue emission. The twisted structure minimizes energy back-transfer .
- Synthetic Modifications : Attach electron-deficient triazine moieties via Buchwald-Hartwig coupling. Characterize via cyclic voltammetry to confirm n-type behavior (reduction potential at –2.1 V vs Ag/AgCl) .
- Device Fabrication : Spin-coat thin films (80–100 nm) on ITO substrates. Achieve external quantum efficiency (EQE) >15% in proof-of-concept devices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
